2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 923136-23-6
VCID: VC4731208
InChI: InChI=1S/C18H17ClFN7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28)
SMILES: CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)N
Molecular Formula: C18H17ClFN7O3
Molecular Weight: 433.83

2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

CAS No.: 923136-23-6

Cat. No.: VC4731208

Molecular Formula: C18H17ClFN7O3

Molecular Weight: 433.83

* For research use only. Not for human or veterinary use.

2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide - 923136-23-6

Specification

CAS No. 923136-23-6
Molecular Formula C18H17ClFN7O3
Molecular Weight 433.83
IUPAC Name 2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide
Standard InChI InChI=1S/C18H17ClFN7O3/c1-9-6-25-14-15(22-17(25)27(23-9)8-13(21)28)24(2)18(30)26(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H2,21,28)
Standard InChI Key XMPYNAIYBYEYKX-UHFFFAOYSA-N
SMILES CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)N

Introduction

Synthesis and Reaction Conditions

The synthesis of such complex molecules often involves multi-step reactions. Common starting materials include benzyl derivatives and triazino-purine precursors. Reaction conditions may involve solvents like DMF and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.

Synthetic StepReagents and Conditions
Formation of Triazino-Purine CoreUse of appropriate precursors in the presence of catalysts like Pd/C.
Introduction of Benzyl Side ChainReaction with benzyl derivatives, potentially involving nucleophilic substitution.
Final Acetamide FormationReaction with acetic anhydride or acetyl chloride in the presence of a base.

Chemical Reactions and Applications

Compounds with similar structures can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of new compounds with potential applications in medicine and materials science.

Reaction TypeReagentsPotential Products
OxidationPotassium permanganate (KMnO4) or chromium trioxide (CrO3)Carboxylic acid derivatives.
ReductionHydrogen gas (H2) with a palladium catalystFully hydrogenated compounds.
SubstitutionSodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)Substituted derivatives at chloro and fluoro positions.

Biological and Medicinal Applications

While specific data on 2-(7-(2-chloro-6-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro- triazino[3,4-f]purin-1(4H)-yl)acetamide is scarce, compounds with similar structures are investigated for their potential as enzyme inhibitors and therapeutic agents. Their mechanism of action often involves interaction with specific molecular targets, affecting cellular processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator